2-Chloro-4-nitrophenyl-a-D-mannopyranoside
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Overview
Description
2-Chloro-4-nitrophenyl-α-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for α-mannosidase, an enzyme involved in the hydrolysis of mannose-containing polysaccharides . This compound is particularly valuable in enzymatic assays due to its ability to produce a color change upon enzymatic action, facilitating the quantification of enzyme activity.
Preparation Methods
The synthesis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with α-D-mannopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Chloro-4-nitrophenyl-α-D-mannopyranoside undergoes several types of chemical reactions, including:
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, and the major product formed from the hydrolysis reaction is 2-chloro-4-nitrophenol .
Scientific Research Applications
2-Chloro-4-nitrophenyl-α-D-mannopyranoside is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside involves its hydrolysis by α-mannosidase. The enzyme cleaves the glycosidic bond between the mannose and the 2-chloro-4-nitrophenyl group, releasing 2-chloro-4-nitrophenol. This reaction is specific to α-mannosidase, making the compound a valuable tool for studying this enzyme’s activity and specificity .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl-α-D-mannopyranoside can be compared with other chromogenic substrates used for enzyme assays, such as:
4-Nitrophenyl-α-D-mannopyranoside: Similar to 2-Chloro-4-nitrophenyl-α-D-mannopyranoside but lacks the chlorine atom, making it less specific in certain assays.
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Used for α-amylase activity assays, highlighting the versatility of the 2-chloro-4-nitrophenyl group in different enzymatic studies.
The uniqueness of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside lies in its specificity for α-mannosidase and the distinct color change it produces, which is easily quantifiable .
Biological Activity
2-Chloro-4-nitrophenyl-α-D-mannopyranoside (CNP) is a synthetic glycoside that has garnered attention for its biological activity, particularly in enzymatic assays and as a substrate in various biochemical studies. This article explores the biological properties, mechanisms of action, and applications of CNP based on diverse research findings.
- Molecular Formula : C₁₂H₁₄ClN₀₈
- Molecular Weight : 303.70 g/mol
- CAS Number : 146159016
Enzymatic Substrate
CNP serves primarily as a substrate for the assay of α-mannosidase and related enzymes. Its structure allows it to be hydrolyzed by these enzymes, releasing chromogenic products that can be quantified spectrophotometrically.
-
α-Mannosidase Activity :
- CNP is utilized in assays to measure α-mannosidase activity. In studies involving Porphyromonas gingivalis, CNP was hydrolyzed to produce 4-nitrophenol, which was measured at an absorbance of 450 nm, indicating enzyme activity .
- The reaction conditions typically involve a buffer system (pH 4 to 7.5) and incubation with divalent cations such as Ca²⁺ or Zn²⁺ to optimize enzyme activity .
- β-Galactosidase Activity :
Case Studies and Research Findings
- Enzyme Kinetics :
- Comparative Substrate Analysis :
- Therapeutic Potential :
The biological activity of CNP is primarily attributed to its interaction with specific enzymes that hydrolyze glycosidic bonds. The binding affinity and subsequent hydrolysis result in the release of chromogenic products, which can be quantitatively measured. This mechanism underlies its use in various enzymatic assays.
Data Tables
Enzyme Type | Substrate Used | Optimal pH | Release Product | Absorbance Measurement (nm) |
---|---|---|---|---|
α-Mannosidase | 2-Chloro-4-nitrophenyl-α-D-mannopyranoside | 6.0-7.0 | 4-Nitrophenol | 450 |
β-Galactosidase | 2-Chloro-4-nitrophenyl-α-D-mannopyranoside | 7.0 | p-Nitrophenol | 405 |
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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